molecular formula C7H15N3O3 B1447741 tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate CAS No. 479079-15-7

tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate

Cat. No.: B1447741
CAS No.: 479079-15-7
M. Wt: 189.21 g/mol
InChI Key: HPWSTQITVJEUMH-UHFFFAOYSA-N
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Description

tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety. This compound is often used in organic synthesis, particularly in the protection of amino groups due to its stability and ease of removal under mild acidic conditions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often result in the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and reaction conditions .

Cellular Effects

The effects of This compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in amino acid and nucleotide metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. For example, this compound can influence the activity of aminotransferases, leading to changes in the levels of amino acids and their derivatives .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution can influence its biological activity, as its effects are often dependent on its concentration and localization within the cell .

Subcellular Localization

The subcellular localization of This compound is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The localization of this compound can also affect its interactions with other biomolecules, thereby modulating its biological effects .

Preparation Methods

The synthesis of tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents. One common method is the reaction of tert-butyl carbamate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Industrial production methods often involve similar synthetic routes but are scaled up and optimized for higher yields and purity .

Comparison with Similar Compounds

Properties

CAS No.

479079-15-7

Molecular Formula

C7H15N3O3

Molecular Weight

189.21 g/mol

IUPAC Name

tert-butyl N-[(2E)-2-amino-2-hydroxyiminoethyl]carbamate

InChI

InChI=1S/C7H15N3O3/c1-7(2,3)13-6(11)9-4-5(8)10-12/h12H,4H2,1-3H3,(H2,8,10)(H,9,11)

InChI Key

HPWSTQITVJEUMH-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N\O)/N

SMILES

CC(C)(C)OC(=O)NCC(=NO)N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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